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Compound of Interest

Compound Name: 6-Chloro-4-nitro-1H-indazole

Cat. No.: B1360812

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and potential biological relevance of 6-Chloro-4-nitro-1H-indazole. This
heterocyclic compound is of interest to the scientific community due to its structural similarity to
other biologically active nitroindazole derivatives, which have shown promise in various
therapeutic areas. This document consolidates available data to serve as a foundational
resource for research and development.

Core Physicochemical Properties

The physicochemical characteristics of a compound are critical in drug discovery, influencing its
absorption, distribution, metabolism, and excretion (ADME) profile. The properties of 6-Chloro-
4-nitro-1H-indazole, largely derived from computational models, are summarized below.

Data Summary

A compilation of the known physical and chemical properties of 6-Chloro-4-nitro-1H-indazole
is presented in the table below for easy reference and comparison.
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Property Value Source
IUPAC Name 6-chloro-4-nitro-1H-indazole [1]
CAS Number 885519-50-6 [1][2][3]
Molecular Formula C7H4CIN30O2 [1112][3]
Molecular Weight 197.58 g/mol [1][2]
Appearance Light yellow solid [4]
Density 1.7 +0.1 g/cm3 [2]
Flash Point 194.4 £ 22.3°C [2]
Refractive Index 1.742 [2]
XLogP3 (Lipophilicity) 2.0 [1112]
Topological Polar Surface Area  74.5 A2 [1][2]
Hydrogen Bond Donor Count 1 [11[2]
cH:Zirn(?[gen Bond Acceptor 3 (2]
Rotatable Bond Count 0 [1]
Complexity 220 [1112]

Experimental Protocols & Characterization

While specific experimental protocols for the determination of all physicochemical properties of
6-Chloro-4-nitro-1H-indazole are not extensively published, this section outlines standard
methodologies used for the synthesis and characterization of related nitroindazole compounds.

Synthesis and Purification

The synthesis of substituted indazoles often involves multi-step reactions. For instance, the
synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-
dipolar cycloaddition reactions. A general workflow would include:
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Reaction Setup: Starting materials, such as a substituted aniline, are dissolved in an
appropriate solvent.

Cyclization/Formation of Indazole Ring: The reaction is initiated to form the core indazole
structure. This can involve diazotization followed by intramolecular cyclization.

Chlorination & Nitration: Introduction of the chloro and nitro groups at specific positions on
the indazole ring is achieved using standard chlorinating and nitrating agents under
controlled temperature and reaction times.

Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography
(TLC). Upon completion, the product is isolated through extraction and solvent evaporation.

Purification: The crude product is purified using flash column chromatography on silica gel to
yield the final compound with high purity.[5]

Structural Characterization

Following synthesis and purification, the identity and structure of the compound are confirmed

using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR spectra are
recorded to confirm the chemical structure by analyzing chemical shifts, integration, and
coupling constants of the protons and carbons.[5]

Mass Spectrometry (MS): Techniques like Electrospray lonization (ESI-MS) are used to
determine the mass-to-charge ratio of the molecule, confirming its molecular weight.[5]

Determination of Physicochemical Properties

e Melting Point: The melting point is determined using a capillary melting point apparatus. A

small, powdered sample is packed into a capillary tube and heated at a controlled rate. The
temperature range over which the sample melts is recorded.

» Solubility: The equilibrium solubility is typically measured using the shake-flask method. An

excess amount of the compound is added to a specific solvent (e.g., water, buffer at various
pH values). The suspension is agitated at a constant temperature until equilibrium is
reached. The suspension is then filtered, and the concentration of the dissolved compound in
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the filtrate is quantified using UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

o LogP (Octanol-Water Partition Coefficient): The shake-flask method is the traditional
approach. The compound is dissolved in a mixture of n-octanol and water. After equilibration,
the two phases are separated, and the concentration of the compound in each phase is
measured to calculate the partition coefficient. Alternatively, reverse-phase HPLC can be
used to estimate LogP based on the compound's retention time.

Biological Activity and Research Applications

Nitroindazole derivatives are recognized for their broad spectrum of biological activities.[6]
Studies on structurally similar compounds, such as 3-chloro-6-nitro-1H-indazole and other 5-
nitroindazoles, have highlighted their potential as:

» Antileishmanial Agents: Derivatives have shown inhibitory activity against various
Leishmania species.[5] Molecular docking studies suggest that these compounds may act by
binding to essential enzymes like trypanothione reductase (TryR), which is crucial for the
parasite's survival.[5]

e Trypanocidal Agents: Certain 5-nitroindazole derivatives have demonstrated activity against
Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The mechanism may
involve the generation of intracellular reactive oxygen species (ROS).[6]

» Anticancer and Antimicrobial Agents: Other related benzimidazole and nitroindazole
compounds have been investigated for their potential anticancer and antimicrobial
properties.[7][8]

The workflow for investigating the antileishmanial potential of a compound like 6-Chloro-4-
nitro-1H-indazole typically follows a structured path from initial synthesis to in silico analysis.
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Caption: Workflow for Antileishmanial Drug Discovery.
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This diagram illustrates the logical progression from the synthesis of a target compound to its
biological and computational evaluation, culminating in data-driven lead optimization. This
systematic approach is fundamental in modern drug development to identify promising
therapeutic candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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